Rivastigmine D6

Vue d'ensemble

Description

Rivastigmine is a cholinesterase inhibitor used to treat mild to moderate dementia associated with Alzheimer’s and Parkinson’s disease . It is not a cure for Alzheimer’s or Parkinson’s disease, but it can improve the thinking ability in some patients .

Synthesis Analysis

The asymmetric total synthesis of (S)-rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation in four steps . Another study demonstrated a chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases . A third study reported a particularly efficient four-step chemoenzymatic total synthesis of (S)-rivastigmine based on a highly stereoselective bioreduction of a key prochiral carbonyl derivative mediated by Lactobacillus reuteri DSM 20016 whole cells .Molecular Structure Analysis

Structures of twelve possible conformers of rivastigmine were first analyzed and compared at the DFT/6-311+G(d) level . The conformer with the least ground state energy was further analyzed at a higher basis set .Chemical Reactions Analysis

The synthesis of (S)-rivastigmine involves esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination . The asymmetric reductive amination is catalyzed by the iridium–phosphoramidite ligand complex and helped by some additives .Physical And Chemical Properties Analysis

Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer’s type . It is a small molecule with an average weight of 250.3367 and a monoisotopic weight of 250.168127958 . The calculated value of the dipole moment is 2.58 debye .Applications De Recherche Scientifique

Treatment of Parkinsonian Psychosis and Cognitive Impairment : Rivastigmine has shown efficacy in treating neuropsychiatric complications and cognitive impairments in advanced Parkinson's disease, including hallucinations, sleep disturbances, and carer distress (Reading, Luce, & McKeith, 2001).

Improvement in Attention in Dementia Associated with Parkinson Disease : A randomized, double-blind, placebo-controlled study indicated significant benefits of rivastigmine over placebo in all aspects of attention assessed in patients with dementia associated with Parkinson disease (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).

Efficacy in Alzheimer's Disease : Rivastigmine has demonstrated efficacy and tolerability in treating patients with probable Alzheimer's disease, with improvements in cognitive performance and a low incidence of adverse events (Agid, Dubois, Anand, & Gharabawi, 1998).

Effects on Executive Function in Parkinson's Disease Dementia : Rivastigmine has been associated with improvements in executive function tests evaluating flexibility of thinking, problem-solving, and planning in patients with Parkinson's disease dementia (Schmitt, Farlow, Meng, Tekin, & Olin, 2010).

Pharmacological Actions Beyond Anti-Acetylcholinesterase Activity : Rivastigmine inhibits transient outward K+ current (IK(A)) and delayed rectifier K+ current (IK(DR)) in rat hippocampal pyramidal neurons, suggesting additional pharmacological actions beyond its known antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).

Altered Brain Activation in Alzheimer’s Disease : Rivastigmine treatment in mild Alzheimer’s disease enhances brain activation in the fusiform and frontal cortices, linking increased cognitive performance to altered brain activation (Rombouts, Barkhof, van Meel, & Scheltens, 2002).

Safety and Tolerability in Combination with Other Treatments : The safety and tolerability of rivastigmine capsules in combination with other treatments, such as memantine in patients with Alzheimer's disease, have been positively assessed in clinical studies (Olin, Bhatnagar, Reyes, Koumaras, Meng, & Brannan, 2010).

Kinetic and Structural Interaction with Cholinesterases : Studies on the interaction of rivastigmine with cholinesterases provide insights into its inhibitory mechanisms and kinetics in the treatment of Alzheimer's disease (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002).

Safety And Hazards

Rivastigmine may cause serious side effects. It is fatal if swallowed, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Orientations Futures

Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD) . Evidence for other acetylcholinesterase inhibitors and memantine is mostly supportive but less conclusive . Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD .

Propriétés

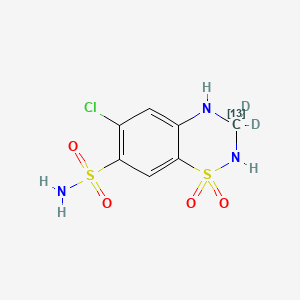

IUPAC Name |

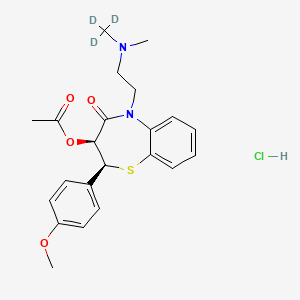

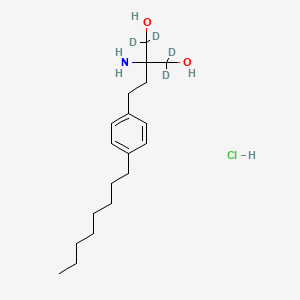

[3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQHAUAXRMMOT-XVXYZIQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rivastigmine D6 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

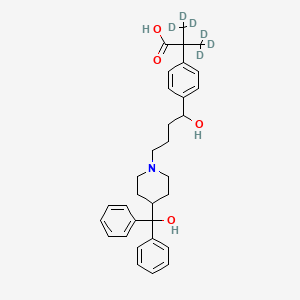

![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)